molecular formula C8H5ClN2O2 B117471 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 155735-02-7

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B117471
M. Wt: 196.59 g/mol
InChI Key: ZNRWXIJAFJJYPI-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is 1S/C8H5ClN2O2/c9-5-3-6 (8 (12)13)7-10-1-2-11 (7)4-5/h1-4H, (H,12,13) . The compound’s canonical SMILES is C1=CN2C=C (C=C (C2=N1)C (=O)O)Cl .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 54.6 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound’s XLogP3-AA is 1.9 .

Scientific Research Applications

  • Coordination Polymers and Supramolecular Frameworks :

    • Yin et al. (2021) explored the use of a ligand related to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid in constructing zero-dimensional complexes and one-dimensional coordination polymers. These structures were further assembled into porous three-dimensional frameworks, demonstrating the potential of this ligand in materials science and nanotechnology (Yin, Li, Yan, & Yong, 2021).
  • Synthesis of Biologically Active Scaffolds :

    • Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo pyridines, showcasing the chemical versatility and potential for creating biologically active compounds using a structure similar to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid (Yakovenko & Vovk, 2021).
  • Optical and Fluorescence Studies :

    • Ge et al. (2014) synthesized novel derivatives from a compound structurally related to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and investigated their fluorescence spectral characteristics. This study contributes to the understanding of optical properties in chemical compounds (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
  • Antitumor Activity Research :

    • Liu et al. (2020) conducted research on Cu(II)-based coordination complexes made with substituted imidazo[1,2-α]pyridine ligands, similar to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. Their study assessed the inhibitory effects of these complexes on human myocardial aneurysm cells, contributing to oncological research (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).

Safety And Hazards

The compound has been associated with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWXIJAFJJYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469929
Record name 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

CAS RN

155735-02-7
Record name 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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